molecular formula H16N4O2Pt B1366980 Tetraammineplatinum(II)hydroxide

Tetraammineplatinum(II)hydroxide

Cat. No.: B1366980
M. Wt: 299.24 g/mol
InChI Key: UNBFRTFIYYMRRJ-UHFFFAOYSA-N
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Description

Significance of Platinum(II) Coordination Complexes in Scientific Research

Platinum(II) coordination complexes are a class of compounds that have garnered immense interest in scientific research, largely due to their diverse applications, which include roles in chemotherapy and catalysis. nih.govnih.govwikipedia.org Since the discovery of cisplatin's cytotoxic properties, many platinum(II)-based complexes have been synthesized and evaluated for their potential as antitumor drugs. nih.gov These complexes typically feature a square planar geometry and can form strong bonds with various ligands, influencing their chemical and physical properties. wikipedia.org The reactivity of these complexes, particularly their ability to undergo ligand exchange reactions, makes them effective catalysts and catalyst precursors. In materials science, platinum complexes are utilized for creating thin films and nanoparticles with specific electronic and catalytic properties.

The study of platinum(II) coordination complexes extends to understanding fundamental chemical processes. Their well-defined structures provide excellent models for investigating reaction mechanisms, bonding theories, and the influence of ligand properties on the metal center. The rich chemistry of platinum(II) allows for the fine-tuning of complex properties, leading to the development of materials with tailored functionalities for applications ranging from electronics to medicine. nih.gov

Overview of Tetraammineplatinum(II)hydroxide as a Key Precursor

Tetraammineplatinum(II) hydroxide (B78521), with the chemical formula Pt(NH₃)₄₂, is a key precursor in the synthesis of various platinum-based materials. umicore.com Its utility stems from the lability of the hydroxide and ammine ligands, which can be readily replaced to form new platinum compounds. This compound serves as a starting material for producing highly dispersed platinum catalysts, which are crucial for numerous chemical transformations. umicore.com

One of the primary applications of tetraammineplatinum(II) hydroxide is in the preparation of supported platinum catalysts. sigmaaldrich.com By impregnating a support material, such as alumina (B75360) or silica (B1680970), with a solution of tetraammineplatinum(II) hydroxide and then subjecting it to calcination and reduction, highly active platinum nanoparticles can be generated on the support surface. nih.gov These catalysts are employed in a wide array of industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions. Furthermore, this compound is used in the synthesis of platinum-containing nanomaterials and for depositing platinum thin films.

The synthesis of tetraammineplatinum(II) hydroxide itself can be achieved through various methods, often starting from tetraammineplatinum(II) chloride. One common method involves the reaction of tetraammineplatinum(II) chloride with a silver(I) oxide to precipitate silver chloride, leaving the hydroxide complex in solution. google.com Another approach utilizes anion exchange resins to replace the chloride ions with hydroxide ions. google.com

Table 1: Properties of Tetraammineplatinum(II) Hydroxide

Property Value
Chemical Formula Pt(NH₃)₄₂
Molecular Weight (anhydrous) 297.21 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White to off-white solid strem.com
Melting Point 211 °C (decomposes) sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water
CAS Number 36863-22-6 (solution), 15651-37-3 (hydrate) strem.comcolonialmetals.com

Scope of Current Academic Investigations and Future Research Directions

Current research on tetraammineplatinum(II) hydroxide and its derivatives continues to expand into new and exciting areas. A significant focus remains on the development of more efficient and selective catalysts for a variety of chemical reactions. Researchers are exploring the use of novel support materials and synthetic methodologies to control the size, shape, and composition of platinum nanoparticles derived from this precursor. nih.gov

A growing area of investigation is the application of tetraammineplatinum(II) hydroxide in the synthesis of bimetallic and multimetallic catalysts. nih.gov By co-impregnating supports with tetraammineplatinum(II) hydroxide and precursors of other metals, catalysts with enhanced activity and stability can be created. For instance, the thermolysis of tetraammineplatinum(II) chromates in a hydrogen atmosphere leads to the formation of Pt-Cr solid solutions and chromium(III) oxide, which have shown high catalytic activity in CO oxidation processes. nih.gov

Future research is expected to delve deeper into the fundamental mechanisms of catalyst formation from tetraammineplatinum(II) hydroxide. Advanced characterization techniques, such as in-situ spectroscopy and microscopy, will be crucial in understanding the transformation of the precursor into active catalytic species under reaction conditions. This knowledge will enable the rational design of next-generation catalysts with superior performance.

Another promising direction is the exploration of tetraammineplatinum(II) hydroxide in the context of sustainable chemistry. This includes its use in biomass conversion, water purification, and the development of fuel cell catalysts. The versatility of this precursor makes it a valuable tool in addressing key challenges in energy and environmental science.

Properties

Molecular Formula

H16N4O2Pt

Molecular Weight

299.24 g/mol

IUPAC Name

azane;platinum;dihydrate

InChI

InChI=1S/4H3N.2H2O.Pt/h4*1H3;2*1H2;

InChI Key

UNBFRTFIYYMRRJ-UHFFFAOYSA-N

Canonical SMILES

N.N.N.N.O.O.[Pt]

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Tetraammineplatinum Ii Hydroxide

Historical and Contemporary Synthesis Routes

The preparation of tetraammineplatinum(II) hydroxide (B78521) has evolved, with methods being refined to enhance purity and efficiency. The primary synthetic pathways originate from either tetraammineplatinum(II) chloride or hexahydroxyplatinate(IV) precursors.

Synthesis from Tetraammineplatinum(II) Chloride Precursors

A prevalent method for producing tetraammineplatinum(II) hydroxide involves the use of tetraammineplatinum(II) chloride as the starting material. Two main techniques are employed: reaction with silver(I) oxide and the use of anion exchange resins.

One of the traditional methods involves the reaction of an aqueous solution of tetraammineplatinum(II) chloride with silver(I) oxide. google.com The underlying principle of this reaction is the precipitation of chloride ions as silver chloride (AgCl), which is insoluble in water. The chemical equation for this reaction is:

[Pt(NH₃)₄]Cl₂ + Ag₂O + H₂O → Pt(NH₃)₄₂ + 2AgCl(s)

This process effectively replaces the chloride ligands with hydroxide ions, yielding an aqueous solution of tetraammineplatinum(II) hydroxide. google.com The solid silver chloride precipitate is then removed by filtration. google.com

For optimal efficiency and to significantly reduce the chloride ion concentration in the resulting solution, a stoichiometric excess of silver(I) oxide is crucial. google.com Research has indicated that using a molar ratio of silver to platinum between 2.3 and 4 results in a substantial decrease in chloride ion concentration in the aqueous solution after the reaction. google.com

To achieve a higher purity of tetraammineplatinum(II) hydroxide, particularly for applications requiring very low chloride content, anion exchange resin methods are employed. google.com This technique can be used as a primary synthesis route or as a purification step following the silver(I) oxide reaction. google.com

In this method, an aqueous solution of tetraammineplatinum(II) chloride is passed through an anion exchange resin that has been pre-treated with hydroxide ions (OH⁻). google.com The resin exchanges the chloride ions (Cl⁻) from the tetraammineplatinum(II) chloride complex with hydroxide ions, resulting in the formation of tetraammineplatinum(II) hydroxide in the eluate.

A significant advantage of this method is its ability to produce high-purity tetraammineplatinum(II) hydroxide solutions with chloride ion concentrations below 100 milligrams per liter, especially when the platinum concentration is adjusted to 50 grams per liter. The efficiency of this process is notable, as the amount of ion exchange resin required is less than in conventional methods that solely rely on anion exchange for the entire conversion. google.com This is because the preceding reaction with silver oxide has already removed the bulk of the chloride ions. google.com

Preparation from Hexahydroxyplatinate(IV) Precursors

An alternative, though less commonly detailed in readily available literature for tetraammineplatinum(II) hydroxide specifically, involves the use of hexahydroxyplatinate(IV) precursors. The synthesis of related platinum ammine complexes, such as hexaammineplatinum(IV) tetrahydroxide, has been achieved by reacting a hexaammineplatinum(IV) tetrachloride solution with an anion exchange resin. google.com This suggests a potential, albeit less direct, pathway where a platinum(IV) complex could be reduced to platinum(II) either before or after the formation of the ammine complex. The synthesis of hexaammineplatinum(IV) tetrachloride itself can be initiated from an ammonium (B1175870) chloroplatinate precipitate. google.com

Factors Influencing Synthetic Yield and Purity

The successful synthesis of tetraammineplatinum(II) hydroxide is contingent on the careful control of several reaction parameters. These factors significantly impact both the quantity and the quality of the final product.

Optimization of Reaction Conditions: Temperature and Time Parameters

While specific, detailed studies on the optimization of temperature and time for the synthesis of tetraammineplatinum(II) hydroxide are not extensively published, general principles of chemical kinetics and reaction optimization are applicable. For instance, in related chemical syntheses, temperature is a critical parameter that is often optimized to achieve the desired reaction rate and yield. researchgate.netresearchgate.net Similarly, the duration of the reaction is crucial; sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can sometimes lead to the formation of byproducts or decomposition of the desired product. researchgate.netresearchgate.net

Table 1: Summary of Synthetic Methodologies

Precursor Method Key Considerations Resulting Purity
Tetraammineplatinum(II) Chloride Reaction with Silver(I) Oxide Molar ratio of Ag:Pt (2.3-4), removal of AgCl precipitate. google.com Moderate, requires further purification for high-purity applications. google.com
Tetraammineplatinum(II) Chloride Anion Exchange Resin Pre-treatment of resin with OH⁻ ions, can be used post-silver oxide reaction. google.com High, low chloride content achievable.

Table 2: Compound Names

Compound Name
Tetraammineplatinum(II) hydroxide
Tetraammineplatinum(II) chloride
Silver(I) oxide
Silver chloride
Hexahydroxyplatinate(IV)
Ammonium chloroplatinate
Hexaammineplatinum(IV) tetrachloride

Control of Impurity Levels, particularly Chloride Ions

For many applications, particularly in catalysis, the presence of chloride ions is detrimental. Therefore, stringent control of chloride impurity levels is a critical aspect of the synthesis of tetraammineplatinum(II) hydroxide. A highly effective method for producing high-purity tetraammineplatinum(II) hydroxide combines the silver oxide precipitation method with subsequent treatment using an anion exchange resin. google.com

This two-step process leverages the strengths of both techniques. The initial reaction with an excess of silver(I) oxide significantly reduces the chloride ion concentration by precipitating it as silver chloride. google.com However, this step can introduce silver ions as an impurity into the solution. The subsequent passage of the solution through an anion exchange resin not only removes the remaining chloride ions but also effectively eliminates any dissolved silver complex ions. google.com

Research has shown that specific molar ratios in the initial precipitation step are crucial for optimal purity. A Japanese patent details a procedure where reacting an aqueous solution of tetraammineplatinum(II) chloride with silver(I) oxide, using a molar ratio of silver to platinum between 2.3 and 4, followed by treatment with a hydroxide-substituted anion exchange resin, yields a high-purity solution. google.com

Reactant Ratio (Ag:Pt molar ratio)Initial Chloride Concentration (mg/L)Chloride Concentration after Ag₂O Treatment (mg/L)Final Chloride Concentration after Ion Exchange (mg/L)Final Silver Concentration (mg/L)
2.8Not Specified97260.5

Table 1: Research findings on the reduction of chloride and silver impurities in the synthesis of Tetraammineplatinum(II) hydroxide using a two-step purification process. Data sourced from patent JP2018070390A. google.com

Solution-Phase Preparation and Stabilization for Catalytic Applications

Tetraammineplatinum(II) hydroxide is a valuable precursor for the preparation of both homogeneous and heterogeneous platinum catalysts. matthey.com Its utility stems from its solubility in water, allowing for the straightforward preparation of aqueous catalyst solutions. Commercial preparations are often available as aqueous solutions with a platinum content typically ranging from 8-11% by weight. matthey.com These solutions are air-stable, which facilitates their handling and use in various manufacturing processes for supported catalysts. matthey.com

In the preparation of heterogeneous catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), an aqueous solution of tetraammineplatinum(II) hydroxide is used to impregnate the support material. The platinum complex is adsorbed onto the surface of the support. Subsequent thermal treatment, often involving calcination and reduction steps, decomposes the tetraammineplatinum(II) complex to yield highly dispersed platinum nanoparticles on the support surface.

For homogeneous catalysis, tetraammineplatinum(II) hydroxide solution is used directly in the reaction mixture. It has been employed as a catalyst precursor in various organic reactions, including hydrogenations and carbon-heteroatom coupling reactions such as the Heck, Suzuki, and Stille reactions. The aqueous nature of the precursor solution is advantageous for "green chemistry" applications, although the stability of the complex in solution under reaction conditions is a key consideration. The ammonia (B1221849) ligands and hydroxide ions play a crucial role in stabilizing the platinum center and influencing its catalytic activity. While detailed studies on the stabilization of these solutions for specific homogeneous catalytic reactions are not extensively reported in readily available literature, the use of aqueous solutions is the standard practice, implying a degree of stability under many common reaction conditions. The concentration of the solution is tailored to the specific requirements of the catalytic process being undertaken.

Coordination Chemistry and Structural Elucidation of Tetraammineplatinum Ii Complexes

Fundamental Coordination Sphere and Geometry

The arrangement of ligands around the central platinum(II) ion in tetraammineplatinum(II) hydroxide (B78521) dictates its chemical and physical properties. This arrangement is primarily governed by the electronic configuration of the platinum(II) center.

Square Planar Geometry of Platinum(II) Coordination

Platinum(II) complexes, having a d⁸ electron configuration, predominantly adopt a square planar geometry. fiveable.me In the case of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, the four ammonia (B1221849) ligands are positioned at the corners of a square around the central platinum ion. quora.comnumberanalytics.com This arrangement minimizes ligand-ligand repulsion and is electronically favored. The complex exhibits approximate D₄h symmetry. The square planar geometry is a defining characteristic of many d⁸ metal complexes and significantly influences their reactivity. fiveable.me The structure of the cation features the platinum atom coordinated to four ammonia molecules, forming a square-planar complex. researchgate.net

Selected Average Bond Lengths in Tetraammineplatinum(II) Complexes
BondAverage Bond Length (Å)Reference Compound
Pt-N2.047 - 2.052Pt(NH₃)₄₂

Ligand Field Theory and Electronic Structure Considerations

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and the splitting of the d-orbitals in transition metal complexes. For a square planar complex like [Pt(NH₃)₄]²⁺, the electrostatic field of the four ammonia ligands removes the degeneracy of the five d-orbitals of the platinum(II) ion.

The splitting of the d-orbitals in a square planar field is more complex than in octahedral or tetrahedral fields. Theoretical calculations and spectroscopic data have established the following energy ordering for the d-orbitals in square-planar Pt(II) complexes: dₓ₂-y₂ > dxy > dz₂ > dxz ≈ dyz. acs.org The eight d-electrons of Pt(II) fill the lower four orbitals, leaving the highest energy dₓ₂-y₂ orbital empty. This electronic configuration, with a large energy gap between the filled dxy orbital and the empty dₓ₂-y₂ orbital, contributes to the stability of the square planar geometry. acs.orgvedantu.com The hybridization of the platinum(II) ion in the [Pt(NH₃)₄]²⁺ complex is considered to be dsp². quora.com

Ligand Exchange and Substitution Reactions

The reactivity of tetraammineplatinum(II) hydroxide is largely characterized by ligand exchange and substitution reactions, where the hydroxide ions or the ammine ligands are replaced by other ligands.

Mechanism of Hydroxide Ligand Exchange

Ligand substitution reactions in square planar platinum(II) complexes, including the exchange of hydroxide ligands, generally proceed through an associative mechanism. fiveable.me This mechanism involves the formation of a five-coordinate intermediate or transition state. The incoming ligand attacks the platinum center, forming a short-lived species before the leaving group departs.

The general steps for the exchange of a hydroxide ligand (OH⁻) with an incoming ligand (L) can be summarized as:

Formation of the encounter complex: The incoming ligand L approaches the [Pt(NH₃)₄]²⁺ complex.

Associative attack: The ligand L attacks the platinum center to form a five-coordinate trigonal bipyramidal intermediate, [Pt(NH₃)₄L]²⁺.

Dissociation of the leaving group: One of the original ligands, in this case, a hydroxide ion, detaches from the intermediate, resulting in the final product.

The rate of these substitution reactions is influenced by several factors, including the nature of the entering and leaving groups, and the solvent.

Spectroscopic and Diffraction Studies for Structural Characterization

A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and bonding in tetraammineplatinum(II) hydroxide and related complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton (¹H) NMR can provide information about the ammonia ligands, ¹⁹⁵Pt NMR is particularly powerful for studying platinum complexes. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands in the coordination sphere and can be used to follow ligand exchange reactions in solution.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the characteristic vibrational modes of the Pt-N bonds and the coordinated ammonia ligands. These techniques can provide insights into the strength and nature of the metal-ligand bonding.

UV-Visible Spectroscopy: The electronic transitions between the split d-orbitals give rise to absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The positions and intensities of these bands are characteristic of the square planar geometry and the specific ligands involved, providing valuable information about the electronic structure of the complex. acs.org

Typical Spectroscopic Data for [Pt(NH₃)₄]²⁺ Complexes
TechniqueObserved FeatureInterpretation
¹⁹⁵Pt NMRCharacteristic chemical shiftConfirms the coordination environment of the Pt(II) center.
IR SpectroscopyVibrations corresponding to Pt-N stretching and NH₃ rockingConfirms the presence of coordinated ammine ligands.
UV-Visible Spectroscopyd-d transition bandsConsistent with the electronic structure of a square planar d⁸ complex.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. iaea.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iaea.orguwo.ca

For Tetraammineplatinum(II) hydroxide, XAS at the Pt L-edge would provide unambiguous information about the oxidation state and coordination geometry of the platinum atom. mdpi.com The XANES region, which is sensitive to the formal oxidation state and the coordination symmetry (e.g., square planar vs. octahedral), would confirm the +2 oxidation state of the platinum center. mdpi.comuu.nl The features in the XANES spectrum arise from the transition of a core electron to unoccupied states, providing a signature of the electronic configuration. uwo.ca

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment of the platinum center. nih.gov Analysis of the EXAFS signal can determine the type, number, and distance of the neighboring atoms in the coordination shells. For the [Pt(NH₃)₄]²⁺ cation, EXAFS analysis would yield precise Pt-N bond lengths and the coordination number, which is expected to be four. uu.nl This technique is particularly valuable because it does not require crystalline samples and can be applied to materials in solid, liquid, or gas phases. nih.gov

The data extracted from an EXAFS analysis is typically presented in a table summarizing the coordination parameters.

Table 1: Representative Data from EXAFS Analysis of a Tetraammineplatinum(II) Complex

Scattering Path Coordination Number (N) Bond Distance (R, Å) Debye-Waller Factor (σ², Ų)

Note: This table is representative of expected values for a [Pt(NH₃)₄]²⁺ complex based on crystallographic data of similar compounds. The Debye-Waller factor (σ²) represents the mean square displacement in interatomic distance.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Interaction Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.uk For Tetraammineplatinum(II) hydroxide, XPS is instrumental in verifying the +2 oxidation state of the platinum center.

When the sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons can be calculated, which is characteristic of the element and its oxidation state. The Pt 4f region of the XPS spectrum is particularly diagnostic. For a Pt(II) species, the Pt 4f₇/₂ peak is expected at a specific binding energy, which is distinct from that of Pt(0) (metallic) or Pt(IV) states. researchgate.netthermofisher.com For instance, the reduction of Pt(IV) complexes to Pt(II) is observable as a shift to lower binding energy in the Pt 4f spectrum. researchgate.net

Furthermore, if the Tetraammineplatinum(II) hydroxide complex is adsorbed onto a substrate, XPS can provide information about its interaction with the surface. researchgate.net Shifts in the binding energies of Pt, N, or O can indicate charge transfer or the formation of new chemical bonds with the surface material.

Table 2: Typical Binding Energies for Platinum Species from XPS

Chemical State Pt 4f₇/₂ Binding Energy (eV)
Pt(0) ~71.2
Pt(II) ~72.5 - 74.0

Note: These values are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. The values for Pt(II) are typical for complexes with nitrogen and oxygen-containing ligands.

Nuclear Magnetic Resonance (NMR) Studies of Platinum(II) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. encyclopedia.pubvisionpublisher.info For platinum complexes, ¹⁹⁵Pt NMR is a highly effective probe of the platinum's local environment. The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of approximately 33.8%, making it suitable for NMR studies. dntb.gov.ua

The chemical shift in a ¹⁹⁵Pt NMR spectrum is extremely sensitive to the nature of the ligands, the coordination number, and the oxidation state of the platinum atom. For the [Pt(NH₃)₄]²⁺ cation in Tetraammineplatinum(II) hydroxide, the ¹⁹⁵Pt NMR spectrum would show a resonance at a characteristic chemical shift value, confirming the PtN₄ coordination sphere.

In addition to ¹⁹⁵Pt NMR, ¹H NMR spectroscopy can be used to characterize the ammine ligands. chemrxiv.org The protons of the coordinated ammonia molecules would appear as a single, typically broad, resonance in the ¹H NMR spectrum. The chemical shift and coupling patterns can provide information about the ligand environment and potential hydrogen bonding interactions with the hydroxide counter-ion or solvent molecules. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrations and Surface Adsorption

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. youtube.com It is an essential tool for identifying the functional groups present in a molecule. In the context of Tetraammineplatinum(II) hydroxide, FTIR is used to confirm the presence and coordination of the ammine (NH₃) and hydroxide (OH⁻) ligands.

The coordinated ammine ligands exhibit several characteristic vibrational modes:

N-H stretching vibrations: These typically appear in the region of 3100-3300 cm⁻¹.

Degenerate NH₃ bending (δd): This mode is found around 1560-1640 cm⁻¹.

Symmetric NH₃ bending (δs): This vibration, often called the "umbrella mode," appears near 1300-1380 cm⁻¹.

NH₃ rocking (ρr): This mode is observed at lower frequencies, typically in the 800-850 cm⁻¹ range.

The hydroxide ion (OH⁻) will show a characteristic O-H stretching vibration, although its position can be broad and variable depending on the degree of hydrogen bonding. A Pt-OH bending mode may also be observable at lower frequencies. The presence of these specific bands confirms the composition of the complex. researchgate.netnih.gov

Table 3: Characteristic FTIR Frequencies for Ligands in a Tetraammineplatinum(II) Complex

Vibrational Mode Ligand Approximate Frequency Range (cm⁻¹)
ν(N-H) Ammine 3100 - 3300
δd(NH₃) Ammine 1560 - 1640
δs(NH₃) Ammine 1300 - 1380
ρr(NH₃) Ammine 800 - 850

X-ray Diffraction (XRD) for Bulk Structure and Crystallinity

Powder XRD can be used to confirm the bulk purity and crystallinity of a sample. researchgate.net The diffraction pattern serves as a fingerprint for the crystalline phase, and analysis of the peak positions and intensities can be used to determine the unit cell parameters. researchgate.net

Table 4: Representative Crystallographic Data for the [Pt(NH₃)₄]²⁺ Cation (from the Chloride Salt Analogue)

Parameter Value
Crystal System Tetragonal
Space Group P4/mbm
Pt-N Bond Length ~2.05 Å
N-Pt-N Bond Angle ~90°

Source: Data based on the structure of [Pt(NH₃)₄]Cl₂. researchgate.net

Reactivity Mechanisms and Catalytic Pathways Involving Tetraammineplatinum Ii Hydroxide Derivatives

Role as a Precursor for Active Platinum Species

The primary role of tetraammineplatinum(II) hydroxide (B78521) in catalysis is as a starting material for creating active platinum sites. Its well-defined chemical nature, solubility, and interaction with support materials allow for precise control over the final form of the platinum catalyst, which can range from nanoparticles of specific sizes to atomically dispersed metal centers.

Tetraammineplatinum(II) hydroxide and its corresponding cation, [Pt(NH₃)₄]²⁺, are widely used precursors for synthesizing supported platinum nanoparticles (PtNPs). The final size and distribution of these nanoparticles, which are critical for their catalytic activity, can be controlled through careful manipulation of the synthesis conditions.

One common method involves the impregnation of a support material, such as silica (B1680970), from a basic solution containing the tetraammineplatinum(II) complex. The pH of the solution influences the amount of platinum precursor adsorbed onto the support. bohrium.com Subsequent treatment steps, including calcination (heating in air) and reduction (heating in hydrogen), transform the precursor into metallic platinum nanoparticles. The conditions of these steps are paramount for size control. For instance, drying the impregnated support at 100°C followed by reduction at 250°C can yield highly dispersed nanoparticles. bohrium.com

The calcination temperature, in particular, has a direct and significant impact on the final particle size. As the calcination temperature increases, the platinum dispersion tends to decrease, leading to larger nanoparticles. bohrium.com Studies show that calcination between 150°C and 400°C leads to partial oxidation of the initial Pt²⁺ species to Pt⁴⁺, which upon reduction forms nanoparticles with moderate dispersion. bohrium.com Calcining at temperatures above 525°C results in large metallic particles with low dispersion. bohrium.com This relationship allows for the targeted synthesis of nanoparticles with desired sizes by selecting the appropriate thermal treatment. bohrium.com

The polyol method is another versatile approach where a platinum precursor is reduced in a high-boiling alcohol like ethylene (B1197577) glycol, often in the presence of a base. The concentration of the hydroxide ions, which can be influenced by the precursor itself (e.g., H₂Pt(OH)₆) or an added base like NaOH, is a key parameter for controlling particle size. mdpi.commdpi.com Generally, a higher ratio of hydroxide ions to platinum ions leads to smaller and more uniform nanoparticles. mdpi.commdpi.com

Table 1: Effect of Calcination Temperature on Platinum Dispersion

This table illustrates the findings from a study on Pt/silica catalysts prepared from tetraammineplatinum(II) ions, showing how the calcination temperature prior to reduction affects the metallic dispersion. A dispersion of 1.0 indicates atomically dispersed platinum.

Calcination Temperature (°C)Resulting Pt Species before ReductionFinal Metallic Pt Dispersion
100 (Drying only)Adsorbed Pt²⁺ complex~1.0
150 - 400Partial oxidation to Pt⁴⁺ species~0.4
> 525Autoreduction to metallic Pt~0.07

Data sourced from Bohrium. bohrium.com

Table 2: Influence of OH⁻/Pt Molar Ratio on Nanoparticle Size in Polyol Synthesis

This table summarizes results from the synthesis of platinum nanoparticles using H₂Pt(OH)₆ as a precursor in ethylene glycol, demonstrating the role of the base-to-metal ratio in size control.

PrecursorBaseOH⁻/Pt Molar RatioResulting Average Particle Size (nm)
H₂Pt(OH)₆NaOH7.6Larger Particles
H₂Pt(OH)₆NaOH48.8Smaller Particles

Data interpreted from MDPI. mdpi.com

Beyond nanoparticles, tetraammineplatinum(II) hydroxide is an excellent precursor for creating single-atom catalysts (SACs), where individual platinum atoms are isolated on a support material. These atomically dispersed sites can exhibit unique catalytic properties and maximize the efficiency of the precious metal. The strong electrostatic adsorption (SEA) method, using precursors like tetraammineplatinum(II) hydroxide, is particularly effective for this purpose. bohrium.com By carefully controlling the pH of the impregnation solution and the nature of the support surface, it is possible to achieve a platinum dispersion of 1.0, which corresponds to single-atom sites. bohrium.com

The generation of these sites relies on the strong interaction between the [Pt(NH₃)₄]²⁺ complex and specific functional groups on the support surface, such as hydroxyl groups on silica or carbon materials. bohrium.comresearchgate.net This strong bond helps to anchor the platinum precursor, preventing aggregation during the subsequent calcination and reduction steps. Recent research has also demonstrated the anchoring of atomically dispersed platinum atoms on copper supports, creating dual-site catalysts that can enhance the selectivity of reactions like the electrochemical CO₂ reduction. nih.gov In such systems, the single platinum atoms work in concert with the copper support to facilitate reaction pathways that are not possible with either material alone. nih.gov

Mechanisms in Homogeneous Catalysis

While tetraammineplatinum(II) hydroxide is primarily used for preparing heterogeneous catalysts, its derivatives and related platinum complexes are active in homogeneous catalysis. In these systems, the platinum complex is dissolved in the reaction medium, allowing for highly specific catalytic cycles.

Platinum catalysts are highly effective for the hydrogenation of unsaturated functional groups, most notably carbon-carbon double bonds (alkenes). iitm.ac.inyoutube.com The active catalyst is typically metallic platinum (Pt(0)), which is generated in situ from a precursor like platinum dioxide (Adams' catalyst) or by reducing a Pt(II) complex. wikipedia.org When a derivative of tetraammineplatinum(II) hydroxide is used, it must first be reduced to generate the active Pt(0) species.

The generally accepted mechanism for heterogeneous catalytic hydrogenation takes place on the surface of the platinum metal. libretexts.org

Adsorption of Reactants : Both hydrogen gas (H₂) and the alkene are adsorbed onto the platinum surface. The H-H bond in hydrogen is weakened or broken upon adsorption. youtube.comlibretexts.org

Complexation and Insertion : The alkene complexes with a platinum atom. One of the adsorbed hydrogen atoms is then inserted into one side of the double bond, forming a carbon-platinum bond. libretexts.org

Second Insertion and Desorption : A second hydrogen atom is inserted, breaking the carbon-platinum bond and forming the fully saturated alkane. The product then desorbs from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org

A key feature of this mechanism is that both hydrogen atoms are typically delivered to the same face of the alkene, a process known as syn-addition. libretexts.org This stereochemical outcome is a direct result of the reaction occurring on a solid surface.

Carbonylation reactions involve the addition of carbon monoxide (CO) to an organic substrate, and they are fundamental processes in industrial chemistry. rsc.org Hydroformylation, a specific type of carbonylation, is the addition of both H₂ and CO across a double bond to form aldehydes. These reactions are typically catalyzed by soluble transition metal complexes, with rhodium and cobalt being the most common, though platinum complexes are also used. rsc.org

A general catalytic cycle for a platinum-catalyzed carbonylation or hydroformylation reaction would involve the following key steps, with the platinum center cycling between different oxidation states (e.g., Pt(0), Pt(II), Pt(IV)):

Oxidative Addition : The initial platinum complex reacts with a substrate, such as an alkyl halide or H₂, increasing the oxidation state of the platinum.

CO Insertion : A carbon monoxide molecule coordinates to the platinum center and then inserts into a metal-alkyl or metal-hydride bond.

Reductive Elimination : The final product is formed and eliminated from the platinum coordination sphere, regenerating the initial catalyst and closing the catalytic loop.

While specific catalytic cycles involving derivatives of tetraammineplatinum(II) hydroxide are not extensively detailed in the literature, the fundamental principles of carbonylation catalysis would apply to platinum complexes generated from it in a homogeneous setting.

Asymmetric catalysis, where a chiral catalyst is used to produce an enantiomerically enriched product, is a cornerstone of modern synthetic chemistry. Platinum complexes are highly effective in this area. The core principle involves incorporating chiral ligands into the platinum coordination sphere. Research has demonstrated the synthesis of a wide diversity of platinum(II) coordination complexes containing chiral tetraamine (B13775644) ligands. nih.gov

The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, can serve as a scaffold where the simple ammonia (B1221849) (NH₃) ligands are replaced by more complex, chiral organic ligands. This creates a chiral environment directly around the catalytically active platinum center. The mechanism of enantioselection relies on the transfer of stereochemical information from the chiral ligand to the substrate during the catalytic cycle.

As described in asymmetric catalysis with other metals, the chiral ligand forces the substrate to bind to the metal center in a specific orientation due to steric and electronic interactions. mdpi.com This preferential binding orientation ensures that the subsequent chemical transformation (e.g., hydrogenation, C-C bond formation) occurs predominantly on one face of the substrate, leading to the formation of one enantiomer over the other. mdpi.com The design and selection of the chiral ligand are therefore critical for achieving high enantioselectivity. mdpi.com

C-X Coupling Reaction Pathways (Heck, Suzuki, Stille)

Tetraammineplatinum(II) hydroxide serves as a precursor for platinum catalysts that are active in various C-X coupling reactions, which are fundamental in organic synthesis for creating complex molecules. While palladium is the more common catalyst for these transformations, platinum complexes also exhibit catalytic activity. researchgate.net

The general mechanism for these palladium-catalyzed coupling reactions, which can be extended to platinum, involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.orgwikipedia.org

Heck Reaction: This reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org The catalytic cycle begins with the oxidative addition of the halide to the active metal center, followed by migratory insertion of the alkene. A subsequent β-hydride elimination releases the substituted alkene product, and the catalyst is regenerated. libretexts.org

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (like a boronic acid) with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org A key step in this pathway is the activation of the organoboron species by a base, which facilitates the transmetalation step where the organic group is transferred to the platinum center. organic-chemistry.org The cycle concludes with reductive elimination to form the new carbon-carbon bond. libretexts.org Platinum complexes have been shown to catalyze the coupling of arylboronic acids with aryl halides. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from the tin atom to the platinum catalyst. wikipedia.orglibretexts.org

Table 1: Key Steps in C-X Coupling Reactions

ReactionKey Mechanistic StepsReactant 1Reactant 2Catalyst Precursor
Heck Oxidative Addition, Migratory Insertion, β-Hydride EliminationUnsaturated Halide/TriflateAlkeneTetraammineplatinum(II) hydroxide
Suzuki Oxidative Addition, Transmetalation (base-activated), Reductive EliminationOrganoboron CompoundAryl/Vinyl HalideTetraammineplatinum(II) hydroxide
Stille Oxidative Addition, Transmetalation, Reductive EliminationOrganotin CompoundOrganic HalideTetraammineplatinum(II) hydroxide

Mechanisms in Heterogeneous Catalysis

Tetraammineplatinum(II) hydroxide is also a precursor for preparing heterogeneous catalysts, where the platinum is supported on a solid material. These catalysts are crucial in various industrial processes.

Water-Gas Shift Reaction (WGS) Mechanisms over Pt/CeO₂ Catalysts

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is vital for producing high-purity hydrogen. ethz.ch Platinum supported on cerium oxide (CeO₂) is a highly effective catalyst for this reaction at low temperatures. ethz.chpsu.edu

Research indicates that the active sites for the WGS reaction on Pt/CeO₂ catalysts are the perimeter sites at the interface between the platinum nanoparticles and the ceria support. nsf.govresearchgate.netstonybrook.edu Specifically, the Pt⁰-Ov-Ce³⁺ sites, where Pt⁰ represents a metallic platinum atom, Ov is an oxygen vacancy on the ceria support, and Ce³⁺ is a reduced cerium ion, are identified as the catalytically active centers. nsf.govstonybrook.edu The reaction is believed to follow a regenerative redox mechanism at these sites. stonybrook.edu This involves the adsorption of CO on the platinum sites and the dissociation of water on the ceria support. stonybrook.edu

The ceria support is not merely an inert carrier but plays a crucial role in the catalytic cycle. energy.gov Its ability to undergo fast redox cycles between Ce⁴⁺ and Ce³⁺ facilitates the reaction mechanism. us.es The support participates in the reaction by providing oxygen to oxidize CO to CO₂, creating an oxygen vacancy. This vacancy is then replenished by the dissociation of water. psu.eduus.es The strong interaction between platinum and ceria enhances the reducibility of the support, which is favorable for the catalytic process. encyclopedia.pub The structure of the ceria support, including its exposed crystal facets, can also influence the catalytic performance. researchgate.net

Table 2: WGS Reaction over Pt/CeO₂ Catalysts

FeatureDescriptionReference
Active Site Pt⁰-Ov-Ce³⁺ perimeter sites nsf.govstonybrook.edu
Reaction Mechanism Regenerative redox mechanism stonybrook.edu
Role of CeO₂ Support Facilitates redox cycle (Ce⁴⁺/Ce³⁺), provides oxygen for CO oxidation us.es

Dehydrocyclization and Aromatization of Hydrocarbons (e.g., n-heptane)

Platinum-based catalysts are used in the reforming of hydrocarbons to produce high-octane gasoline components and aromatic compounds. mdpi.com Tetraammineplatinum(II) hydroxide can be used as a precursor to prepare these catalysts. conicet.gov.arresearchgate.net

The dehydrocyclization of n-heptane to toluene (B28343) over a PtBa/KL catalyst, prepared using tetraammineplatinum(II) hydroxide, is a well-studied example. conicet.gov.arresearchgate.net The proposed macroscopic mechanism suggests that n-heptane is first adsorbed on the catalyst surface and transformed into an alkene-like intermediate. researchgate.net From this intermediate, several parallel reaction pathways can occur, including dehydrogenation, isomerization, and cyclization. researchgate.net The formation of toluene as a primary product can proceed through two main routes: a C1-C6 ring closure followed by further dehydrogenation, or successive dehydrogenation to form heptatriene which then cyclizes. conicet.gov.ar These transformations are thought to occur on the same active site while the intermediates remain adsorbed, with only a small fraction desorbing into the gas phase due to their high reactivity. researchgate.net

Influence of Zeolite Supports (e.g., KL zeolite)

Zeolites, with their well-defined porous structures and high surface areas, serve as excellent supports for platinum catalysts, including those derived from tetraammineplatinum(II) hydroxide. The encapsulation of organometallic complexes within zeolite frameworks can prevent agglomeration and enhance thermal stability, allowing for their use in gas-phase reactions at elevated temperatures. rsc.org Faujasite (FAU) zeolites, in particular, possess large supercages that can host these complexes, creating "ship-in-a-bottle" catalysts where the complex is synthesized within the zeolite's pores. rsc.org

NOx Storage and Reduction (NSR) Reaction Mechanisms

Catalysts derived from tetraammineplatinum(II) hydroxide are integral to NOx storage and reduction (NSR) technology, a key strategy for controlling nitrogen oxide emissions from lean-burn engines. rsc.org The NSR process involves two main steps: NOx storage during lean (oxygen-rich) conditions and subsequent reduction to N₂ during rich (fuel-rich) conditions.

The mechanism on a typical Pt/BaO/Al₂O₃ catalyst involves the oxidation of NO to NO₂ on the platinum sites. rsc.org This NO₂ is then stored on the basic barium oxide (BaO) component in the form of nitrates. During the rich phase, the stored nitrates are released and reduced to N₂ by reductants like hydrogen, carbon monoxide, or hydrocarbons over the platinum catalyst.

The addition of components like ceria (CeO₂) can modify the NSR mechanism. Ceria can store and release oxygen, which promotes the oxidation of ammonia (NH₃), a potential byproduct, to N₂. acs.org However, ceria itself is a less effective NOx storage component compared to BaO. acs.org The presence of different platinum states (e.g., Pt⁰ and Pt²⁺) also impacts the NOx storage and desorption properties, with metallic platinum facilitating the reduction of NO to N₂O and N₂ in the absence of oxygen. researchgate.net

Catalyst ComponentRole in NSRReference
Platinum (Pt) Catalyzes the oxidation of NO to NO₂ and the reduction of stored NOx to N₂. rsc.org
Barium Oxide (BaO) Stores NO₂ as nitrates during lean conditions. rsc.org
Ceria (CeO₂) Promotes the oxidation of NH₃ to N₂ by storing and releasing oxygen. acs.org
Rhodium (Rh) Enhances the conversion of NOx to N₂. acs.org

Carbon Monoxide (CO) Oxidation Mechanisms (Langmuir-Hinshelwood, Mars-van Krevelen)

The oxidation of carbon monoxide (CO) is a crucial reaction in automotive exhaust catalysis and fuel cell applications. acs.orgwikipedia.org Platinum-based catalysts are highly effective for this reaction, which can proceed through different mechanisms depending on the catalyst composition and reaction conditions.

The Langmuir-Hinshelwood (L-H) mechanism involves the adsorption of both CO and oxygen onto the catalyst surface. researchgate.netyoutube.com The reaction then occurs between the adsorbed species to form CO₂, which subsequently desorbs. researchgate.net This mechanism is often observed on platinum nanoparticle catalysts. acs.org

The Mars-van Krevelen (MvK) mechanism is typically associated with catalysts on reducible oxide supports like ceria (CeO₂) or titania (TiO₂). digitellinc.com In this mechanism, a lattice oxygen atom from the support reacts with an adsorbed CO molecule to produce CO₂. digitellinc.com The resulting oxygen vacancy on the support is then refilled by an oxygen molecule from the gas phase. digitellinc.com On single-atom Pt₁/CeO₂ catalysts, a water-mediated MvK mechanism has been reported, where water directly participates in the formation of CO₂. ustc.edu.cnacs.org

A novel mechanism has also been proposed for CO oxidation by PtO₂, suggesting the reaction proceeds via the formation of gaseous Pt and CO₂, followed by the regeneration of PtO₂. researchgate.net

MechanismDescriptionCatalyst System ExampleReference
Langmuir-Hinshelwood Reaction between co-adsorbed CO and oxygen.Pt nanoparticles acs.orgresearchgate.net
Mars-van Krevelen Reaction of adsorbed CO with lattice oxygen from the support.Pt/CeO₂, Pt/TiO₂ digitellinc.com
Water-Mediated MvK Water participates directly in CO₂ formation.Single-atom Pt₁/CeO₂ ustc.edu.cnacs.org
Gaseous Pt Intermediate Formation of gaseous Pt and CO₂ followed by PtO₂ regeneration.PtO₂ researchgate.net

Hydrodeoxygenation (HDO) of Phenols

The hydrodeoxygenation (HDO) of phenols, which are model compounds for bio-oils derived from lignin, is a critical process for upgrading biomass into transportation fuels. rsc.org Platinum catalysts supported on various materials have shown significant activity for this reaction.

The HDO of phenols over platinum catalysts generally follows a two-step pathway:

Hydrogenation: The aromatic ring of the phenol (B47542) is hydrogenated to form a cyclohexanol (B46403) intermediate. acs.org

Deoxygenation/Hydrogenolysis: The C-O bond of the cyclohexanol is cleaved to produce a cycloalkane. rsc.orgrsc.org

Carbon-supported platinum catalysts are highly effective for the aqueous-phase HDO of phenols without the need for an acid co-catalyst. rsc.orgrsc.org When supported on acidic zeolites like H-ZSM-5, the dehydration of the cyclohexanol intermediate to a cyclohexene (B86901) is facilitated by the acid sites, followed by hydrogenation of the cyclohexene to the final cycloalkane product. thieme-connect.com The choice of support significantly influences the catalyst's activity. acs.org

Anti-Markovnikov Hydroboration of Alkenes

While hydroboration-oxidation is a well-established method for the anti-Markovnikov hydration of alkenes, it typically does not require a catalyst. libretexts.orglibretexts.orgncert.nic.in The reaction proceeds via the concerted addition of a borane (B79455) species to the double bond, with the boron atom adding to the less substituted carbon. libretexts.org

However, platinum-loaded titanium oxide has been shown to act as a photocatalyst for the anti-Markovnikov hydration of alkenes. rsc.org The proposed mechanism involves the photo-induced formation of an electrophilic surface oxygen radical that attacks the alkene's double bond. This is followed by the addition of a hydrogen radical from the platinum sites to yield the alcohol. rsc.org The regioselectivity is determined by the stability of the radical intermediate. rsc.org Additionally, manganese(I) complexes have been investigated for the catalyzed anti-Markovnikov hydroboration of terminal alkenes. nih.gov

Ligand Decomposition and Metal Particle Formation during Thermal Treatment

The thermal decomposition of tetraammineplatinum(II) complexes is a critical step in the preparation of supported platinum catalysts. The process involves the loss of ammine ligands and the subsequent formation of platinum metal particles.

Kinetics of Ammonia Ligand Loss

The thermal decomposition of ammine complexes, such as those of platinum(II), involves the sequential loss of ammonia ligands. mdpi.com The kinetics of this process can be studied using techniques like thermogravimetric analysis (TGA). asianpubs.org Studies on related palladium(II) and platinum(II) complexes have shown that the decomposition can be complex, often involving multiple, sometimes overlapping, steps. jmaterenvironsci.comresearchgate.netmdpi.com For instance, the thermal decomposition of some platinum(II) thiosaccharinate complexes proceeds in two distinct steps: the initial loss of the thiosaccharinate ligands followed by the decomposition of the supporting diphosphine ligand at higher temperatures. researchgate.net The activation energy for these decomposition steps can be determined from the TGA data and often follows first-order kinetics. asianpubs.org The thermal stability of these complexes is influenced by the nature of the ligands and the metal center. jmaterenvironsci.comresearchgate.net For example, platinum complexes often exhibit higher thermal stability than their palladium counterparts. researchgate.net

The decomposition of tetraammineplatinum(II) salts in the presence of other compounds, such as ammonium (B1175870) chromate (B82759), can lead to the formation of mixed metal-oxide supported catalysts. researchgate.net The kinetics of these solid-state reactions are influenced by the reaction atmosphere and the formation of intermediate species.

Formation of Platinum Oxide (PtO) and Reduction to Metallic Platinum (Pt(0))

The thermal decomposition of tetraammineplatinum(II) hydroxide derivatives is a critical pathway for the synthesis of platinum-based materials, including platinum oxides and metallic platinum. This process involves a series of complex, temperature-dependent reactions, including ligand dissociation, redox reactions, and the formation of intermediate species. The ultimate products are highly dependent on the reaction conditions, such as the temperature, atmosphere (oxidizing, inert, or reducing), and the nature of the counter-ions in the tetraammineplatinum(II) salt.

The general mechanism for the thermal decomposition of ammine platinum complexes involves an internal redox reaction between the platinum metal center and the nitrogen atom of the ammine ligand. researchgate.net In an oxidizing environment, this decomposition can lead to the formation of platinum oxides. Subsequent heating at higher temperatures or under a reducing atmosphere can then reduce these oxides to metallic platinum (Pt(0)).

Research into the thermal decomposition of various platinum ammine complexes reveals a common pattern. For instance, the thermal decomposition of palladium-imidazole complexes in air proceeds through the dissociation of ligands, leading to the formation of palladium oxide (PdO), which is then reduced to palladium metal at higher temperatures. jmaterenvironsci.com A similar pathway is observed for platinum complexes.

Studies on the formation and decomposition of platinum surface oxides have shown that the process is often stepwise. nist.govucf.edu Platinum(IV) oxide (PtO₂) is typically formed first, which then reduces to platinum(II) oxide (PtO) before finally being reduced to metallic platinum (Pt(0)). ucf.edu The stability of these oxides is temperature-dependent, with decomposition occurring at elevated temperatures. nist.gov

The decomposition pathway can be summarized as follows:

Decomposition of the Tetraammineplatinum(II) Derivative: At elevated temperatures, the ammine and other ligands dissociate from the platinum center.

Formation of Platinum Oxide: In the presence of an oxidizing agent like air, the platinum is oxidized to form platinum oxides, such as PtO₂ and subsequently PtO. ucf.edu The optimal temperature range for the formation of surface platinum oxide is typically between 217°C and 317°C. nist.gov

Reduction to Metallic Platinum: At higher temperatures, the platinum oxides decompose to form metallic platinum. The reduction of PtO to Pt(0) has been observed to occur at temperatures above 500 K (227°C), with further annealing above 750 K (477°C) leading to the complete decomposition to Pt(0). ucf.edu In some cases, the thermal decomposition of platinum ammine salts in an inert atmosphere can directly yield metallic platinum nanoparticles. For example, the decomposition of diammonium tetrachloroplatinate proceeds in two stages, with the final formation of metallic platinum particles at temperatures of 372°C and above. researchgate.net

The following table summarizes the key steps and approximate temperature ranges for the formation of PtO and its reduction to Pt(0) based on studies of various platinum precursors and surface oxides.

StageReactionApproximate Temperature Range (°C)Source
Oxide Formation Pt → PtOₓ217 - 317 nist.gov
Oxide Reduction (Step 1) PtO₂ → PtO> 27 nist.govucf.edu
Oxide Reduction (Step 2) PtO → Pt(0)> 477 ucf.edu
Direct Decomposition to Metal Platinum Ammine Salt → Pt(0)> 372 researchgate.net

It is important to note that the exact temperatures and intermediate species can vary depending on the specific tetraammineplatinum(II) derivative used, the heating rate, and the composition of the surrounding atmosphere.

Precursor Applications in Advanced Materials Science and Catalyst Design

Development of Supported Platinum Catalysts

Supported platinum catalysts are widely used in various industrial processes due to their high catalytic activity and stability. Tetraammineplatinum(II) hydroxide (B78521) is a preferred precursor for creating these catalysts, which consist of platinum nanoparticles dispersed on a high-surface-area support material. matthey.com

Impregnation Techniques (e.g., Incipient Wetness Impregnation)

The incipient wetness impregnation (IWI) technique is a common method for preparing supported catalysts. This method involves dissolving tetraammineplatinum(II) hydroxide in a solvent, and then adding the solution to a porous support material until the pores are filled. The solvent is subsequently evaporated, leaving the platinum complex deposited on the support. The amount of solution used is precisely calculated to match the pore volume of the support, ensuring a uniform distribution of the precursor.

Another related method is wet impregnation (WI), which generally results in moderate to low platinum dispersions. bohrium.com In contrast, dry impregnation (DI) using tetraammineplatinum(II) chloride has been shown to yield higher dispersions. bohrium.com

Ion Exchange Method for Platinum Loading

The ion exchange method offers an alternative approach for loading platinum onto a support. This technique leverages the electrostatic interaction between the cationic tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺, and the charged surface of the support material. By adjusting the pH of the impregnation solution, the surface charge of the support can be controlled, thereby influencing the adsorption of the platinum complex. bohrium.comresearchgate.netresearchgate.net For instance, on silica (B1680970) supports, increasing the pH of the solution containing the tetraammineplatinum(II) complex leads to increased adsorption. researchgate.net This strong electrostatic adsorption can lead to highly dispersed platinum particles, which is crucial for maximizing the catalytic activity. researchgate.net

However, conventional anion exchange methods can be inefficient, requiring large quantities of ion exchange resin and slow flow rates to effectively remove unwanted ions like chlorides. google.com To address this, hybrid methods combining precipitation with silver(I) oxide followed by an anion exchange step have been developed to produce high-purity tetraammineplatinum(II) hydroxide solutions more economically. google.com

Role of Support Materials (SiO₂, CeO₂, Al₂O₃, TiO₂, Zeolites, FeOₓ)

The choice of support material is critical as it significantly impacts the performance of the final catalyst. Different support materials offer varying surface areas, pore structures, and chemical properties that influence the dispersion and stability of the platinum nanoparticles.

Support MaterialKey Properties and Effects on Platinum Catalysts
Silicon Dioxide (SiO₂) ** Provides a high surface area and is relatively inert, allowing for the preparation of highly dispersed platinum catalysts. researchgate.net The interaction between the platinum precursor and the silica surface is a key factor in achieving uniform metal distribution. researchgate.net
Cerium Oxide (CeO₂) Known for its oxygen storage capacity, CeO₂ can enhance the catalytic activity in oxidation reactions by promoting the supply of oxygen to the active platinum sites.
Aluminum Oxide (Al₂O₃) Widely used due to its thermal stability and mechanical strength. The interaction between platinum precursors and alumina (B75360) can be strong, leading to well-dispersed catalysts.
Titanium Dioxide (TiO₂) Can exhibit strong metal-support interactions (SMSI), which can influence the electronic properties and catalytic behavior of the platinum particles.
Zeolites Their well-defined microporous structure allows for shape-selective catalysis, where the size and shape of the reactant and product molecules influence the reaction rate.
Iron Oxides (FeOₓ) **Can act as a promoter, although its precise role in modifying the catalytic properties of platinum is still an area of active research. researchgate.net

The interaction of platinum with zirconia-modified silica (ZrO₂/SiO₂) and lanthana-modified alumina (La₂O₃/Al₂O₃) has also been studied, showing enhanced activity and stability for CO₂ reforming of methane (B114726) compared to catalysts on pure silica or alumina. capes.gov.br

Influence of pH and Drying Conditions on Platinum Dispersion

The pH of the impregnation solution plays a crucial role in determining the extent of platinum precursor adsorption and the final particle size of the reduced catalyst. bohrium.comresearchgate.net For silica supports, a basic pH promotes the adsorption of the [Pt(NH₃)₄]²⁺ complex. bohrium.com

Drying is a critical step in catalyst preparation. The conditions during drying can significantly affect the distribution of the platinum precursor on the support. researchgate.net Gradual drying procedures are often employed to prevent premature crystallization and ensure a uniform deposition of the platinum complex within the pores of the support. google.com For instance, drying in air at 100°C followed by reduction has been shown to produce high platinum dispersions. bohrium.com

Effect of Calcination and Reduction Temperatures on Catalytic Activity

Following impregnation and drying, the catalyst is typically subjected to calcination and reduction steps to decompose the precursor and form metallic platinum nanoparticles. The temperatures at which these treatments are carried out have a profound impact on the final properties and catalytic activity of the material.

Calcination: This high-temperature treatment in an oxidizing atmosphere (like air) is performed to remove the ammine ligands from the tetraammineplatinum(II) complex. researchgate.net The calcination temperature must be carefully controlled. If the temperature is too low, ligand removal may be incomplete. If it is too high, it can lead to the sintering of platinum particles, resulting in a loss of active surface area and reduced catalytic activity. bohrium.comresearchgate.net For some systems, calcination above 500°C can be detrimental. researchgate.net

Reduction: This step involves treating the calcined catalyst in a reducing atmosphere, typically hydrogen, to reduce the platinum species to their metallic state (Pt⁰). The reduction temperature also influences the final particle size and dispersion of the platinum. Lower reduction temperatures generally lead to smaller particles and higher dispersion. bohrium.com For example, atomic dispersion of platinum has been achieved with reduction at 250°C. researchgate.net The interplay between calcination and reduction temperatures is crucial for optimizing catalyst performance. elsevierpure.com

Fabrication of Thin Films and Functional Coatings

Beyond catalysis, tetraammineplatinum(II) hydroxide is a valuable precursor in materials science for the fabrication of thin films and functional coatings. These films and coatings are utilized in a wide array of applications, from electronics to protective layers.

Platinum thin films can be created using techniques like chemical vapor deposition (CVD), where tetraammineplatinum(II) hydroxide can be used as the platinum source. The resulting films possess desirable properties such as high electrical conductivity and chemical stability.

Functional coatings are designed to impart specific properties to a surface. concordia.ca For instance, thin platinum coatings are used in the aerospace industry for thermal control and as protective layers against the harsh space environment. researchgate.net The ability to deposit uniform and thin layers, sometimes only a few angstroms thick, is critical for applications in microelectronics and microelectromechanical systems (MEMS). researchgate.net Spray coating techniques are also being explored for the scalable fabrication of thin film devices. mdpi.com

Electroplating and Electroless Plating Applications

Tetraammineplatinum(II) hydroxide and its related salts are utilized in both electroplating and electroless plating processes to deposit thin, uniform layers of platinum onto various substrates. These coatings are critical in industries such as electronics, jewelry, and for creating functional surfaces with high catalytic activity or corrosion resistance. samaterials.co.ukguidechem.comepo.org

In plating applications, the tetraammineplatinum(II) complex offers advantages over simple platinum salts. The ammonia (B1221849) ligands form a moderately stable complex with the platinum ion, which helps to control the deposition rate and prevent issues like immersion plating on reactive substrates such as copper. psu.edu This controlled release of platinum ions is crucial for achieving adherent and high-quality plated films. psu.edu

Solutions of tetraammineplatinum(II) compounds are particularly noted for their use in electroless plating, a process that allows for the deposition of platinum without an external electrical current. google.com This autocatalytic process relies on a chemical reducing agent within the plating bath. psu.edu Research has focused on optimizing these baths to enhance stability and plating efficiency.

A Japanese patent outlines an electroless platinum plating bath that utilizes a tetraammineplatinum(II) hydrogen citrate (B86180) salt, derived from a tetraammineplatinum(II) source, to achieve stable and controlled deposition at lower temperatures. google.com This formulation is designed to suppress the formation of platinum clusters in the solution, ensuring a smooth and even coating. google.com The bath's performance is highly dependent on its composition, including the reducing agent, pH, and presence of stabilizers. google.comgoogle.com

Below is a table summarizing the typical composition and operating conditions for such an electroless plating bath.

ComponentSubstance ExampleConcentration / ConditionPurpose
Platinum Source Tetraammineplatinum(II) hydrogen citrate0.2 - 20 g/LProvides platinum ions for deposition. google.com
Reducing Agent Sodium borohydrideVariableReduces Pt(II) ions to metallic Pt on the substrate surface. psu.edugoogle.com
Buffer Citric acid and/or ammonium (B1175870) citrate1-3 times the molar amount of the platinum saltAdjusts the reaction speed, prevents bath decomposition, and suppresses variations in film thickness. google.com
Stabilizer AmmoniaVariableEnhances the stability of the platinum complex in the solution. google.com
pH Regulator Sodium hydroxidepH 12-14Maintains a highly alkaline environment, which is optimal for the reducing agent's activity and bath stability. google.com
Operating Temp. N/A30 - 50 °CAllows for effective plating at temperatures lower than traditional methods, which often require 60-85°C. google.com

This table is generated based on data from a patent on an electroless platinum plating bath. google.com

Chemical and Physical Vapor Deposition (CVD/PVD)

Tetraammineplatinum(II) hydroxide also serves as a precursor in vapor deposition techniques for creating platinum thin films, which are essential components in microelectronics and sensors.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tetraammineplatinum(II) hydroxide can be employed in CVD methods to fabricate thin platinum films for electronic devices. The precursor is volatilized and transported to the substrate, where it thermally decomposes to leave a high-purity platinum layer.

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is condensed from the vapor phase onto a substrate. sts-group.it Common PVD techniques include sputtering and thermal evaporation. sts-group.itmdpi.com While PVD is a widely used method for depositing functional thin coatings like titanium nitride and amorphous carbon, specific details on the use of tetraammineplatinum(II) hydroxide as a direct precursor in PVD processes are not extensively documented in the provided research. mdpi.com Generally, PVD uses solid metal targets that are vaporized, rather than chemical precursors like those used in CVD. sts-group.it

Precursor for Nanoparticle Synthesis and Controlled Growth

The synthesis of platinum nanoparticles is a significant area of research due to their exceptional catalytic properties and applications in fuel cells and sensors, which benefit from a high surface-area-to-volume ratio. Tetraammineplatinum(II) hydroxide is a key precursor for producing these advanced nanomaterials.

One effective method for creating highly dispersed platinum nanoparticles is Strong Electrostatic Adsorption (SEA) . In this technique, the tetraammineplatinum(II) cation, [Pt(NH3)4]2+, is adsorbed from solution onto a support material with a negatively charged surface. researchgate.net This strong electrostatic interaction ensures a high dispersion of the precursor. Subsequent treatment, such as reduction in a hydrogen atmosphere at elevated temperatures (e.g., 550 °C), converts the adsorbed complex into metallic platinum nanoparticles. researchgate.net Research using this method on carbon supports like graphene nanoplatelets has demonstrated the formation of Pt clusters. researchgate.net

Tetraammineplatinum(II) complexes can also be used to create bimetallic or composite nanoparticles. A study showed that the thermolysis (thermal decomposition) of tetraammineplatinum(II) chromate (B82759) salts in air at 500°C resulted in the formation of nanosized Pt-Cr₂O₃ composites. nih.gov These composite materials exhibited high catalytic activity for CO oxidation processes, demonstrating the versatility of using this precursor to design complex catalysts. nih.gov

The controlled growth of nanoparticles, where size and dispersion are finely tuned, is critical for optimizing catalytic performance. Techniques like Atomic Layer Deposition (ALD) allow for precise control over nanoparticle growth, although other platinum precursors are often used. northwestern.edu However, the fundamental principle of using a chemical precursor to build nanoparticles layer-by-layer or through controlled decomposition is central to nanodesign. The choice of precursor, support material, and synthesis conditions all play a crucial role in the final characteristics of the nanoparticles.

The table below summarizes research findings on the use of tetraammineplatinum(II) hydroxide and related complexes as precursors for nanoparticle synthesis.

Synthesis MethodSupport MaterialResulting MaterialNanoparticle SizeKey Findings
Strong Electrostatic Adsorption (SEA) Graphene Nanoplatelets (GNP), Highly Oriented Pyrolytic Graphite (HOPG)Pt clusters/nanoparticlesNot specifiedThe [Pt(NH3)4]2+ complex adsorbs onto the carbon surface, which upon reduction forms metallic Pt particles. researchgate.net
Thermolysis None (self-supported composite)Nanosized Pt-Cr₂O₃ compositeNot specifiedDecomposition of a [Pt(NH3)4]CrO4 precursor in air at 500°C yields catalytically active composite nanoparticles. nih.gov

This table highlights findings from studies using tetraammineplatinum(II) complexes as precursors for nanomaterials. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of Tetraammineplatinum Ii Hydroxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For tetraammineplatinum(II) hydroxide (B78521), DFT calculations are crucial in predicting its geometry, understanding its electronic nature, and exploring its interactions with other materials.

Prediction of Coordination Geometries and Electronic Structures

The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, features a platinum(II) central ion, which has a d⁸ electron configuration. Theoretical models and experimental data confirm that this cation adopts a square planar geometry. quora.comchemtube3d.com DFT calculations are instrumental in optimizing the molecular structure of the entire tetraammineplatinum(II) hydroxide compound, including the arrangement of the hydroxide counter-ions.

A systematic assessment of various DFT methods has shown that functionals like PBE0, when combined with appropriate basis sets such as def2-TZVP and relativistic approximations, provide accurate predictions for the geometries of platinum-containing complexes. cornell.edursc.org The electronic structure of such complexes is characterized by the molecular orbitals formed from the interaction of platinum's d-orbitals with the nitrogen lone pairs of the ammonia (B1221849) ligands. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the complex's reactivity and spectral properties. In square planar d⁸ complexes, the d-orbitals split in energy, with the d(x²-y²) orbital typically being the highest in energy and unoccupied. youtube.comnih.gov

Table 1: Predicted vs. Experimental Geometrical Parameters for [Pt(NH₃)₄]²⁺ No direct DFT data for Pt(NH₃)₄₂ was found in the search results. The table is based on general findings for the cation.

Parameter Predicted (DFT) Experimental (X-ray)
Pt-N bond length (Å) ~2.05 ~2.05
N-Pt-N bond angle (°) ~90 ~90

Investigation of Adsorption and Reaction Pathways on Catalyst Surfaces

Tetraammineplatinum(II) hydroxide is utilized as a precursor in the synthesis of supported platinum catalysts. acs.org Understanding its adsorption and subsequent decomposition on a catalyst support is vital for controlling the size and distribution of platinum nanoparticles. DFT calculations can model the adsorption of the [Pt(NH₃)₄]²⁺ cation on surfaces like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).

The interaction is often electrostatic in nature, with the positively charged complex interacting with negative sites on the support surface. The hydroxide ions also play a crucial role in the surface chemistry. The decomposition of the complex upon heating, which involves the loss of ammonia ligands, can be mapped out as a reaction pathway using DFT to calculate the energies of intermediates and transition states. acs.org Studies on the adsorption of ammonia on platinum surfaces, a related process, show that the interaction is influenced by factors such as surface coverage and the presence of other adsorbed species. acs.orgacs.org

Elucidation of Metal-Support Interactions

The interaction between the platinum species and the catalyst support is critical for the stability and activity of the final catalyst. DFT can be employed to investigate the electronic and structural changes that occur at the metal-support interface. For instance, upon reduction of the platinum complex, the nature of the bonding between the platinum atoms and the support material (e.g., Pt-O bonds with an oxide support) can be elucidated. These interactions can influence the electronic properties of the platinum nanoparticles and, consequently, their catalytic performance. acs.org

Molecular Dynamics Simulations of Ligand Dynamics and Interactions

MD simulations can track the movement of the ammonia ligands, their rotation, and their vibrational motions. They also reveal the interactions between the complex and the surrounding solvent molecules. The hydrogen bonding between the ammonia ligands and water molecules, as well as the interaction of the hydroxide ions with the solvent, can be characterized. These simulations can also shed light on ligand exchange processes, where a solvent molecule might transiently approach the platinum center. rsc.org

Quantum Chemical Approaches to Bonding and Reactivity

Quantum chemical methods are fundamental to understanding the nature of the chemical bonds and the reactivity of tetraammineplatinum(II) hydroxide. The bonding in the [Pt(NH₃)₄]²⁺ cation is primarily dative, with the lone pair of electrons on each ammonia molecule being donated to an empty dsp² hybrid orbital on the platinum(II) ion. quora.com This results in four strong Pt-N sigma bonds.

The reactivity of the complex is influenced by several factors, including the lability of the ammonia ligands and the nucleophilicity of the hydroxide ions. Quantum chemical calculations can be used to assess the strength of the Pt-N bond and the energy barriers for ligand substitution reactions. The reactivity of platinum(II) ammine complexes often proceeds through an associative mechanism, where an incoming ligand attacks the square planar complex to form a five-coordinate trigonal bipyramidal intermediate. ukzn.ac.za The nature of the ligands already present in the complex significantly influences the rate of these substitution reactions. researchgate.netresearchgate.net

Kinetic Modeling and Simulation of Reaction Processes

Kinetic modeling and simulation can be used to predict the rates of reactions involving tetraammineplatinum(II) hydroxide, such as its decomposition or its reactions with other species. While a specific kinetic model for this compound is not detailed in the literature, the principles can be derived from studies on related platinum-ammine complexes. researchgate.net

Advanced Research Methodologies and Characterization Techniques

In Situ and Operando Spectroscopy for Reaction Monitoring

In situ and operando spectroscopy are powerful tools for monitoring chemical reactions as they occur, providing real-time data on reaction kinetics, mechanisms, and the formation of transient species. spectroscopyonline.commt.com These techniques are particularly valuable when studying reactions involving tetraammineplatinum(II) hydroxide (B78521) as a catalyst precursor. fishersci.ca

Key Findings from Spectroscopic Monitoring:

Reaction Progress: In situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration changes of reactants, intermediates, and products throughout a reaction. mt.com This allows for the determination of reaction endpoints and the identification of key intermediate steps. mt.com

Catalyst Formation: When tetraammineplatinum(II) hydroxide is used to prepare supported platinum catalysts, in situ techniques like dispersive X-ray absorption spectroscopy (DXAS) can monitor the reduction of the platinum complex to form platinum nanoparticles. researchgate.net For instance, the reduction of a platinum precursor with a 55% H2 gas mixture at 150°C was shown to be complete within 20 minutes, resulting in nanoparticles with an average diameter of 2.8 nm. researchgate.net

Influence of Reaction Conditions: By monitoring reactions under different conditions (e.g., temperature, pressure, reactant concentrations), researchers can understand how these variables affect reaction performance and catalyst stability. mt.com

Spectroscopic TechniqueInformation GainedApplication Example
In Situ FTIRReal-time concentration of reactants, intermediates, and products; reaction kinetics and mechanism. mt.comMonitoring the conversion of an ester to an enolate at low temperatures. mt.com
In Situ DXASMonitoring the formation of nanoparticles from precursor compounds. researchgate.netTracking the reduction of PtO2 to form Pt nanoparticles. researchgate.net
Reflection-Absorption SpectroscopySurface-specific information on interfacial chemistry. nih.govStudying reaction kinetics at air-water interfaces. nih.gov

Electron Microscopy Techniques (SEM, TEM, HAADF-STEM) for Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and distribution of nanostructures derived from tetraammineplatinum(II) hydroxide. nih.govnih.gov

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the direct visualization of individual nanoparticles and their crystal structure. nih.govnih.gov It can reveal the shape (e.g., spherical, hexagonal) and size distribution of the nanoparticles. nih.gov For example, TEM analysis of platinum nanoparticles synthesized using Ononidis radix extract showed spherical and hexagonal shapes with a size of about 20 nm. nih.gov

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): This technique is particularly useful for imaging materials with different atomic numbers. It provides high-contrast images that can distinguish heavy elements like platinum from lighter support materials, enabling precise analysis of nanoparticle distribution and structure. mdpi.com HAADF-STEM has been instrumental in the atomic-resolution structural determination of active sites on platinum nanoparticles. rafaldb.comcapes.gov.br

Microscopy TechniquePrimary InformationExample Application
SEMSurface morphology, particle size. nih.govresearchgate.netImaging of spherical platinum nanoparticles. researchgate.net
TEMParticle size, shape, and distribution. nih.govCharacterization of spherical and hexagonal platinum nanoparticles. nih.gov
HAADF-STEMAtomic resolution imaging, elemental contrast. mdpi.comIdentifying the structure of active sites on catalytic nanoparticles. rafaldb.comcapes.gov.br

Temperature-Programmed Techniques (TPD, TPO) for Adsorption and Decomposition Studies

Temperature-programmed techniques are used to study the interactions between gases and solid surfaces, providing insights into adsorption, desorption, and decomposition processes relevant to catalysts prepared from tetraammineplatinum(II) hydroxide. researchgate.netaltamirainstruments.com

Temperature-Programmed Desorption (TPD): In TPD, a surface with adsorbed species is heated at a controlled rate, and the desorbed molecules are detected, often by a mass spectrometer. uhv.eslibretexts.org This technique can determine the strength of the interaction between the adsorbate and the surface, identify different binding sites, and quantify the amount of adsorbed species. libretexts.orgresearchgate.net For instance, H2-TPD studies on supported platinum catalysts have identified different hydrogen desorption peaks corresponding to chemisorbed hydrogen and spillover hydrogen. tue.nl

Temperature-Programmed Oxidation (TPO): TPO is used to characterize the oxidation behavior of materials. The sample is heated in an oxidizing atmosphere, and the consumption of the oxidant or the formation of oxidation products is monitored. This is useful for studying the removal of carbonaceous deposits from catalysts or the oxidation state of the metal.

Studies on the temperature-programmed decomposition of tetraammineplatinum(II) hydroxide on silica (B1680970) have shown that the decomposition pathway depends on the gas environment (neutral, oxidizing, or reducing). researchgate.net In all cases, an intermediate species, (≡SiO)2Pt(NH3)y (with y≈2), is formed at 100–150 °C. researchgate.net Subsequent decomposition leads to Pt(0) in a reducing gas, mobile PtO in an oxidizing gas, and a mixture of both in a neutral gas. researchgate.net

TechniquePrincipleInformation Obtained
TPDHeating a sample with adsorbed species and detecting desorbed molecules. uhv.eslibretexts.orgAdsorption strength, binding sites, quantification of adsorbed species. libretexts.orgresearchgate.net
TPOHeating a sample in an oxidizing atmosphere and monitoring the reaction.Oxidation behavior, removal of deposits, metal oxidation state.

Chemisorption Studies (H2, O2, CO) for Active Site Quantification

Chemisorption techniques are widely used to determine the number of active metal sites on the surface of a supported catalyst, which is crucial for calculating the turnover frequency (TOF), a measure of intrinsic catalytic activity. ibs.re.kr This involves adsorbing a gas that selectively binds to the metal surface.

Hydrogen (H2) and Carbon Monoxide (CO) Chemisorption: These are the most common probe molecules for platinum catalysts. ibs.re.kr The amount of gas adsorbed is used to calculate the active metal surface area and the metal dispersion (the fraction of metal atoms on the surface). ibs.re.kr For 2D Pt catalysts, CO pulse chemisorption has been used to determine that the effective active metal surface area is 53–79% of the apparent metal surface area. ibs.re.kr

Oxygen (O2) Chemisorption: Oxygen can also be used, but its interaction with platinum can be more complex, sometimes leading to surface oxidation or restructuring. capes.gov.br

The choice of probe molecule and experimental conditions is critical for obtaining accurate results. For example, studies on Pt/Al2O3 have shown that room temperature O2 adsorption can cause significant structural disruption of small platinum crystallites. capes.gov.br

Probe MoleculeApplicationKey Findings
H2Quantification of Pt active sites. rsc.orgCan induce changes in Pt-Pt bond distances in small clusters. rsc.org
COQuantification of Pt active sites, determination of active surface area. ibs.re.krEffective active surface area can be smaller than the apparent surface area due to contaminants. ibs.re.kr
O2Probing Pt surfaces, though can cause structural changes. capes.gov.brRoom temperature adsorption can disrupt small Pt crystallites. capes.gov.br

Surface Area and Porosity Measurements (e.g., N2 Adsorption-Desorption)

The textural properties of a catalyst support, such as its surface area and porosity, are critical as they influence the dispersion of the active metal and the transport of reactants and products. intertek.com These properties are typically characterized by nitrogen adsorption-desorption isotherms at 77 K.

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the total surface area of a material from the nitrogen adsorption data. intertek.com For example, high-surface-area activated carbons used as supports for platinum nanoparticles can have BET surface areas exceeding 1200 m²/g. nih.gov

Pore Size Distribution and Pore Volume: The analysis of the adsorption-desorption isotherm can also provide information about the pore volume and the distribution of pore sizes within the material. intertek.com This is important because the pore structure can affect the accessibility of the active sites. researchgate.net Pore blockage by platinum nanoparticles can lead to a decrease in the measured surface area and pore volume. nih.gov

ParameterMeasurement TechniqueSignificance
Total Surface AreaN2 adsorption (BET method). intertek.comInfluences the dispersion of the active phase. nih.gov
Pore VolumeN2 adsorption-desorption. intertek.comAffects mass transport of reactants and products. intertek.com
Pore Size DistributionN2 adsorption-desorption. intertek.comDetermines accessibility of active sites. researchgate.net

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential measurements are used to characterize the surface charge of particles in a liquid medium. This is particularly relevant for understanding the deposition of catalyst precursors like the tetraammineplatinum(II) cation, [Pt(NH3)4]²⁺, onto support materials from solution.

The surface of many support materials, such as silica and alumina (B75360), is negatively charged in aqueous solutions at neutral or basic pH. This negative charge facilitates the adsorption of the positively charged [Pt(NH3)4]²⁺ complex via electrostatic interactions. The pH of the solution plays a crucial role, as it affects both the charge of the support surface and the stability of the platinum complex.

Zeta potential measurements can help to:

Determine the isoelectric point (IEP) of the support material, which is the pH at which the surface has no net charge. researchgate.net

Optimize the pH for efficient and uniform deposition of the platinum precursor.

Understand the stability of colloidal suspensions of nanoparticles.

For example, studies on layered double hydroxides (LDHs) have shown that the zeta potential decreases from positive to negative as the pH increases, with the isoelectric point typically occurring in the pH range of 3-4. researchgate.net

Q & A

Q. What analytical methods are recommended for determining platinum content in tetraammineplatinum(II) hydroxide?

The platinum content can be quantified using hydrazine hydrate reduction (YS/T 1319.1-2019), where Pt(IV) is reduced to metallic platinum, followed by gravimetric analysis . For trace metal impurities (e.g., Cu, Fe, Ni), inductively coupled plasma atomic emission spectrometry (ICP-AES) (YS/T 1319.2-2019) is employed, with detection limits as low as 0.001–0.005 ppm .

Q. How is the crystal structure of tetraammineplatinum(II) hydroxide resolved experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Agilent Xcalibur) with MoKα radiation (λ = 0.71073 Å) and multi-faceted crystal absorption correction .
  • Structure refinement : Optimize hydrogen atom positions via difference Fourier maps and refine using SHELXL96. Key metrics: R-factor < 0.01, wR < 0.03, and S ≈ 1.1 .
  • Hydrogen bonding : Analyze solvent ammonia interactions (N–H⋯Cl) to map extended hydrogen-bond networks .

Q. What safety protocols are critical for handling tetraammineplatinum(II) hydroxide?

  • Decomposition risk : Avoid heating >211°C (decomposition point), which may release explosive byproducts .
  • Storage : Keep in inert, airtight containers to prevent oxidation or hydrolysis.
  • Waste disposal : Segregate and treat with chelating agents (e.g., EDTA) before transferring to certified hazardous waste facilities .

Advanced Research Questions

Q. How does tetraammineplatinum(II) hydroxide act as a precursor in catalytic systems?

  • Catalyst synthesis : React with reducing agents (e.g., H₂) to generate Pt nanoparticles. Example: Pt/Zn bimetallic catalysts for selective hydrogenation of α,β-unsaturated aldehydes (e.g., crotonaldehyde → crotyl alcohol) .
  • Mechanistic insight : Use in situ X-ray absorption spectroscopy (XAS) to monitor Pt oxidation state changes during catalytic cycles .

Q. What computational methods elucidate reaction mechanisms involving tetraammineplatinum(II) hydroxide?

  • Density functional theory (DFT) : Model ligand substitution kinetics (e.g., OH⁻ displacement by Cl⁻) with relativistic corrections (e.g., ZORA pseudopotentials) to account for Pt’s heavy-atom effects .
  • Transition state analysis : Identify intermediates in oxidative addition/reductive elimination steps using Gaussian or ORCA software .

Q. How does thermal decomposition of tetraammineplatinum(II) hydroxide affect its application in metal oxide catalysts?

  • Thermogravimetric analysis (TGA) : Decompose under controlled N₂ atmosphere (5°C/min) to PtO₂ at ~250°C. Pair with evolved gas analysis (EGA-MS) to detect NH₃ and H₂O release .
  • Catalytic activity : Post-decomposition PtO₂ exhibits enhanced activity in CO oxidation due to high surface area and oxygen mobility .

Methodological Challenges and Contradictions

Q. Discrepancies in reported Pt content across commercial sources

  • Issue : Suppliers report Pt purity as ≥50–59%, but independent ICP-AES analyses often show variability (±5%) due to hydration state differences .
  • Resolution : Standardize characterization by calcining samples at 400°C to remove volatile components before analysis .

Q. Conflicting hydrogen-bonding models in crystal structures

  • Contradiction : Some studies omit solvent ammonia molecules in hydrogen-bond networks, leading to incomplete structural models .
  • Resolution : Use high-resolution SCXRD (θmax > 25°) and refine all H-atom parameters to resolve weak interactions (e.g., N–H⋯O/N–H⋯Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.